[p-(p-Aminophenoxy)phenyl]acetic Acid
Description
The compound [p-(p-Aminophenoxy)phenyl]acetic Acid (CAS 2298-36-4), also termed 2-(4-Aminophenoxy)acetic Acid, consists of an acetic acid backbone linked to a 4-aminophenoxy group via an ether bond. Its molecular formula is C₈H₉NO₄, with a molecular weight of 185.18 g/mol. This structure distinguishes it from simpler phenylacetic acid derivatives by introducing an oxygen bridge and an aromatic amine group, which influence its solubility, reactivity, and biological interactions. The compound is utilized in organic synthesis and pharmaceutical research, particularly in studies involving enzyme interactions and ligand design .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[4-(4-aminophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H13NO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9,15H2,(H,16,17) |
InChI Key |
OYNLLEYSZPJGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The amine group confers nucleophilic reactivity, enabling crosslinking or conjugation, whereas nitro groups (e.g., in p-nitrophenyl acetate) increase electrophilicity, accelerating acylation reactions .
Enzymatic Reactivity and Mechanistic Insights
Studies on phenyl esters (e.g., p-nitrophenyl acetate) with α-chymotrypsin reveal that electron-withdrawing substituents (e.g., -NO₂) enhance acylation rates due to increased leaving-group ability. For example:
Mechanistic Divergence :
- Nitro-substituted esters follow a nucleophilic attack mechanism via His57 imidazole, forming transient acyl-imidazole intermediates before acyl transfer to Ser195 .
- Amine-substituted esters (e.g., this compound derivatives) may undergo general base catalysis involving Ser195, as indicated by lower Hammett $ \rho $-values (~0.5–0.6 vs. 1.7–2.0 for nitro derivatives) .
Solvent and Isotope Effects
- Solvent deuterium isotope effects ($ k{\text{H}2\text{O}}/k{\text{D}2\text{O}} $) for this compound derivatives are ~1.3–1.7, suggesting proton transfer steps in the rate-determining acylation phase .
- In contrast, nitro-substituted esters exhibit higher isotope effects (~2.0), consistent with rate-limiting deacylation or transition-state proton shuffling .
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